ポリステス・マストパラン

説明

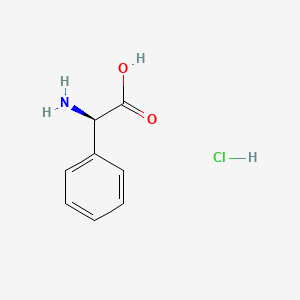

Polistes mastoparan is a peptide found in wasp venom . It binds to and inhibits CAM (calmodulin), a calcium-binding protein found in eukaryotic cells . It is suggested that a net positive charge on the peptide is important for anti-calmodulin activity because acetylation of the peptides is reported to reduce their inhibitory effect .

Molecular Structure Analysis

Mastoparans are small peptides, commonly tetradecapeptides with an amidated C-terminal . They were originally described for promoting degranulation and the release of histamine in mast cells . This group of peptides is found in the venom of several species of social and solitary wasps .Chemical Reactions Analysis

Mastoparans have a wide variety of biological effects, including mast cell degranulation, activation of protein G, phospholipase A2, C, and D activation, serotonin and insulin release, and antimicrobial, hemolytic, and anticancer activities .Physical and Chemical Properties Analysis

Polistes mastoparan is a binder and inhibitor of calmodulin . Its molecular weight is 1634.96 and its molecular formula is C77H127N21O18 . It is used for research purposes only .科学的研究の応用

ポリステス・マストパラン:科学研究応用に関する包括的な分析

細胞脱顆粒活性: ポリステス・マストパランは、マスト細胞の脱顆粒を誘導する能力について広く研究されています。このプロセスは、体の防御機構に不可欠であり、Gタンパク質に関連しています。 このペプチドは、Mas関連Gタンパク質共役受容体メンバーX2(MRGPRX2)を介してマスト細胞を活性化し、Gαq/PLCγ1/IP3/Ca2+流入を含む一連の細胞内シグナル伝達を引き起こします .

抗菌性応用: 研究により、マストパランは抗菌性応用のための潜在的なリードとして特定されました。 その構造により、溶血活性が低いペプチドを設計および最適化することができ、新しい抗菌剤の開発に適した候補となります .

溶血活性特性: マストパランは、赤血球を溶解する能力である溶血活性について特徴付けられています。 この特性は、ペプチドと細胞膜の相互作用、および潜在的な治療応用を理解するために重要です .

分子多様性と構造活性相関: マストパランの分子多様性は包括的に評価されており、その構造とマスト細胞の脱顆粒などの生物学的活性との関係を探求した研究が行われています .

病原性細菌の抗菌感受性: 試験管内評価では、マストパランを病原性細菌に対して試験し、その抗菌感受性を調べています。 この研究は、新しい抗生物質と細菌感染症の治療法の開発に貢献しています .

アナログペプチドの設計: スズメバチの毒に見られる天然ペプチドに基づいて、研究者たちは、抗菌特性や細胞膜との相互作用など、さまざまな生物学的活性をテストするためのアナログを設計しました .

作用機序

Target of Action

Polistes mastoparan, a peptide found in wasp venom, primarily targets mast cells, leading to their degranulation . It also targets G proteins, competing with G protein receptors for binding . Furthermore, Polistes mastoparan enhances potassium efflux in Staphylococcus aureus cells, reducing their viability .

Mode of Action

Polistes mastoparan interacts with its targets by promoting degranulation and the release of histamine in mast cells . It also stimulates the GTPase activity of certain subunits, shortening the lifespan of active G proteins . In Staphylococcus aureus cells, Polistes mastoparan enhances potassium efflux, leading to reduced cell viability .

Biochemical Pathways

Polistes mastoparan affects several biochemical pathways. It activates protein G, phospholipase A2, C, and D . It also induces the degranulation of connective tissue mast cells via a G protein-coupled receptor named MRGPRX2 and the Gαq/PLCγ1/IP3/Ca 2+ flux signaling pathway .

Pharmacokinetics

It is known that the potential hemolytic activity of cationic α-helical peptides like polistes mastoparan can limit their clinical applications .

Result of Action

Polistes mastoparan has a wide variety of biological effects. These include mast cell degranulation, activation of protein G, phospholipase A2, C, and D activation, serotonin and insulin release, and antimicrobial, hemolytic, and anticancer activities . In neutrophils, Polistes mastoparan stimulates the reorganization of the cytoskeleton, production of the phosphatidylinositol 3,4,5-trisphosphate, up-regulated secretion of the complement receptor type 3, and superoxide anion formation .

Action Environment

The action of Polistes mastoparan can be influenced by environmental factors. For instance, the presence of phospholipid membranes can induce a conformational change in Polistes mastoparan, leading to the formation of an α-helical conformation even in an aqueous medium . This conformational change is primarily due to the interaction between the aliphatic side chains of Polistes mastoparan and the hydrophobic interior of the phospholipid membrane .

Safety and Hazards

将来の方向性

Research has identified new leads for the antimicrobial application of mastoparans and also provided a large chemical space to support the molecular design and optimization of mastoparan family peptides with low hemolytic activity regardless of net charge or amphiphilicity . Four mastoparan peptides, Parapolybia-MP, Mastoparan-like peptide 12b, Dominulin A and Dominulin B, have promise for applications because of their high antimicrobial activity (MIC ≤ 10 μM) and low hemolytic activity (EC 50 ≥ 400 μM) .

生化学分析

Biochemical Properties

Polistes mastoparan plays a crucial role in biochemical reactions, particularly in its interactions with cell membranes and various biomolecules. It is known to interact with phospholipids in cell membranes, leading to membrane permeabilization. This interaction is primarily driven by the peptide’s amphipathic nature, allowing it to insert into lipid bilayers and disrupt membrane integrity . Additionally, Polistes mastoparan activates phospholipase A2, an enzyme that hydrolyzes phospholipids, further contributing to membrane disruption . The peptide also interacts with G-proteins, leading to the activation of intracellular signaling pathways .

Cellular Effects

Polistes mastoparan exerts significant effects on various cell types and cellular processes. In mast cells, it induces degranulation, leading to the release of histamine and other inflammatory mediators . This effect is mediated through the activation of G-proteins and subsequent signaling cascades. In bacterial cells, Polistes mastoparan increases potassium efflux, leading to cell death . The peptide also affects eukaryotic cells by disrupting membrane integrity and inducing apoptosis through mitochondrial pathways . Furthermore, Polistes mastoparan influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of various enzymes and transcription factors .

Molecular Mechanism

The molecular mechanism of Polistes mastoparan involves its interaction with cell membranes and intracellular targets. The peptide’s amphipathic α-helical structure allows it to insert into lipid bilayers, causing membrane disruption . Polistes mastoparan also binds to and activates G-proteins, leading to the activation of downstream signaling pathways . Additionally, the peptide activates phospholipase A2, resulting in the hydrolysis of membrane phospholipids and further membrane damage . These interactions collectively contribute to the peptide’s biological effects, including antimicrobial activity, mast cell degranulation, and apoptosis induction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Polistes mastoparan can vary over time. The peptide is relatively stable under physiological conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of proteolytic enzymes . Over time, Polistes mastoparan may undergo degradation, leading to a reduction in its biological activity . Long-term studies have shown that the peptide can induce sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression . These temporal effects highlight the importance of considering the stability and degradation of Polistes mastoparan in experimental settings.

Dosage Effects in Animal Models

The effects of Polistes mastoparan in animal models are dose-dependent. At low doses, the peptide exhibits antimicrobial activity and can enhance immune responses . At higher doses, Polistes mastoparan can induce toxic effects, including hemolysis and tissue damage . Threshold effects have been observed, where a certain concentration of the peptide is required to achieve a therapeutic effect without causing adverse reactions . These findings underscore the importance of optimizing the dosage of Polistes mastoparan to balance its therapeutic benefits and potential toxicity.

Metabolic Pathways

Polistes mastoparan is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The peptide activates phospholipase A2, leading to the hydrolysis of membrane phospholipids and the release of arachidonic acid . This, in turn, can influence the production of eicosanoids, which are signaling molecules involved in inflammation and other physiological processes . Polistes mastoparan also affects metabolic flux by modulating the activity of enzymes involved in cellular respiration and energy production . These interactions highlight the peptide’s role in regulating metabolic pathways and cellular homeostasis.

Transport and Distribution

Within cells and tissues, Polistes mastoparan is transported and distributed through interactions with various transporters and binding proteins. The peptide can bind to cell surface receptors and be internalized through endocytosis . Once inside the cell, Polistes mastoparan can localize to different cellular compartments, including the cytoplasm and mitochondria . The distribution of the peptide within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins . These factors collectively determine the localization and accumulation of Polistes mastoparan in different cellular and tissue environments.

Subcellular Localization

Polistes mastoparan exhibits specific subcellular localization patterns that influence its activity and function. The peptide can localize to the plasma membrane, where it interacts with phospholipids and membrane proteins . Additionally, Polistes mastoparan can target mitochondria, leading to the disruption of mitochondrial membranes and the induction of apoptosis . The peptide’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . These localization patterns are critical for understanding the peptide’s mechanism of action and its effects on cellular function.

特性

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H127N21O18/c1-13-43(11)63(97-68(107)50(24-18-20-28-79)88-66(105)49(23-17-19-27-78)89-70(109)54(31-45-34-84-48-22-16-15-21-47(45)48)91-71(110)56(33-60(102)103)93-74(113)61(81)41(7)8)75(114)85-36-59(101)87-51(25-26-58(80)100)67(106)92-55(32-46-35-83-38-86-46)72(111)98-64(44(12)14-2)77(116)94-53(30-40(5)6)69(108)95-57(37-99)73(112)96-62(42(9)10)76(115)90-52(65(82)104)29-39(3)4/h15-16,21-22,34-35,38-44,49-57,61-64,84,99H,13-14,17-20,23-33,36-37,78-79,81H2,1-12H3,(H2,80,100)(H2,82,104)(H,83,86)(H,85,114)(H,87,101)(H,88,105)(H,89,109)(H,90,115)(H,91,110)(H,92,106)(H,93,113)(H,94,116)(H,95,108)(H,96,112)(H,97,107)(H,98,111)(H,102,103)/t43-,44-,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-,62-,63-,64-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUYSBUJKLFGFG-XVGFDQGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H127N21O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1635.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74129-19-4 | |

| Record name | Polistes mastoparan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074129194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 74129-19-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine](/img/structure/B1357074.png)

![4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B1357075.png)

![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)